2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 332393-88-1
VCID: VC21483578
InChI: InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-18(24)12-25-19-14(11-21)10-13-4-2-1-3-5-17(13)23-19/h6-10H,1-5,12H2,(H,22,24)
SMILES: C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N
Molecular Formula: C19H18FN3OS
Molecular Weight: 355.4g/mol

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

CAS No.: 332393-88-1

Cat. No.: VC21483578

Molecular Formula: C19H18FN3OS

Molecular Weight: 355.4g/mol

* For research use only. Not for human or veterinary use.

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - 332393-88-1

Specification

CAS No. 332393-88-1
Molecular Formula C19H18FN3OS
Molecular Weight 355.4g/mol
IUPAC Name 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-18(24)12-25-19-14(11-21)10-13-4-2-1-3-5-17(13)23-19/h6-10H,1-5,12H2,(H,22,24)
Standard InChI Key NWDQODLYJSSPHK-UHFFFAOYSA-N
SMILES C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N
Canonical SMILES C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N

Introduction

The compound 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a cycloheptapyridine core linked to a sulfanylacetamide moiety and a fluorophenyl group. This compound is of interest due to its potential biological activity and unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the cycloheptapyridine core through cyclization reactions.

  • Introduction of the cyano group at the appropriate position via nucleophilic substitution or other methods.

  • Coupling of the sulfanylacetamide side chain using thiol-based chemistry.

  • Final attachment of the fluorophenyl moiety through amide bond formation.

The reaction conditions often involve:

  • Organic solvents such as ethanol or dichloromethane.

  • Catalysts like potassium carbonate for base-mediated reactions.

  • Monitoring by thin-layer chromatography (TLC) to ensure reaction completion.

Applications and Future Research

This compound holds promise for drug discovery due to its structural features:

  • Medicinal Chemistry: The combination of fluorine substitution and a cyano group enhances lipophilicity and metabolic stability, making it a candidate for further optimization.

  • Structure-Activity Relationship (SAR): Modifications to the sulfanyl or fluorophenyl groups could refine its activity against specific targets.

  • Pharmacokinetics: Studies should focus on absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like characteristics.

Analytical Data

Characterization of this compound involves advanced techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for proton environments.

    • 13C^{13}C-NMR for carbon framework analysis.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like cyano (-C≡N), amide (-CONH), and sulfanyl (-S-) bonds.

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